2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step reactions. One common method includes the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization reactions . The reaction conditions often require the use of catalysts such as palladium in oxidative cyclization or reductive cyclization processes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental safety.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with various molecular targets. It can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its antitumor activity . Additionally, it generates reactive oxygen species, leading to oxidative stress in microbial cells, contributing to its antimicrobial effects .
Comparison with Similar Compounds
- Phenazine-1-carboxylic acid
- Pyocyanin
- Clofazimine
Comparison: 2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine is unique due to its specific substitution pattern on the phenazine core, which imparts distinct biological activities. Compared to phenazine-1-carboxylic acid and pyocyanin, it has enhanced antitumor properties due to its ability to intercalate into DNA more effectively . Clofazimine, another phenazine derivative, is primarily used as an antituberculosis agent, whereas this compound has broader antimicrobial and antitumor applications .
Properties
CAS No. |
114991-88-7 |
---|---|
Molecular Formula |
C21H16N4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C21H16N4O2/c1-26-19-8-7-12(9-20(19)27-2)21-24-17-10-15-16(11-18(17)25-21)23-14-6-4-3-5-13(14)22-15/h3-11,22H,1-2H3 |
InChI Key |
LMVUPWLGKIVNGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.